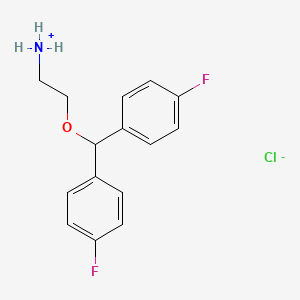

2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride

描述

属性

IUPAC Name |

2-[bis(4-fluorophenyl)methoxy]ethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO.ClH/c16-13-5-1-11(2-6-13)15(19-10-9-18)12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYHSWCXRPLMJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCC[NH3+])F.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50376-82-4 | |

| Record name | Ethanamine, 2-(bis(4-fluorophenyl)methoxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050376824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

准备方法

General Synthetic Routes

Route 1: Reaction of Bis(4-fluorophenyl)methanol with Ethanamine

This method involves the reaction of bis(4-fluorophenyl)methanol with ethanamine under controlled conditions. The reaction is typically conducted in an inert solvent such as methanol or ethanol, often requiring reflux conditions to ensure complete conversion.

Route 2: Use of Halogenated Intermediates

Another approach includes the use of halogenated intermediates derived from bis(4-fluorophenyl)methanol, which are subsequently reacted with ethanamine. This method may involve the use of bases such as sodium carbonate to facilitate the nucleophilic substitution reaction.

Detailed Reaction Conditions

The following table summarizes key reaction conditions and yields associated with different synthetic routes:

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Direct Reaction | Bis(4-fluorophenyl)methanol, Ethanamine | Reflux in Methanol | 75-85 |

| Halogenated Intermediate Route | Bis(4-fluorophenyl)halide, Ethanamine | Base (Na2CO3), Reflux | 70-80 |

| Amine Alkylation | Bis(4-fluorophenyl)methanol, Amine | Solvent (Toluene), Heat | 65-75 |

The synthesis generally follows these steps:

Formation of Ether Linkage : The initial step involves forming an ether linkage between bis(4-fluorophenyl)methanol and ethanamine, which may proceed via nucleophilic attack on the electrophilic carbon of the methoxy group.

Hydrochloride Salt Formation : After obtaining the free base, hydrochloric acid is added to form the hydrochloride salt, enhancing solubility and stability for further applications.

Characterization of the synthesized compound is crucial for confirming its structure and purity. Common analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the presence of specific functional groups.

Mass Spectrometry (MS) : Employed to ascertain molecular weight and verify the composition.

Infrared Spectroscopy (IR) : Utilized to identify functional groups based on characteristic absorption bands.

The preparation of 2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride involves multiple synthetic routes, each with specific reagents and conditions that can affect yield and purity. Understanding these methods is essential for researchers in medicinal chemistry as they explore potential therapeutic applications for this compound. Continued research and optimization of these synthetic pathways will be vital for advancing its application in pharmacology.

Future studies may focus on optimizing reaction conditions to improve yields and exploring alternative synthetic routes that could offer more efficient or environmentally friendly methods for producing this compound. Additionally, further investigation into its biological activity could reveal new therapeutic potentials.

化学反应分析

Reductive Amination Pathways

The compound can also be synthesized via reductive amination using bis(4-fluorophenyl)methanol and 2-aminoethanol in the presence of a reducing agent (e.g., NaBH₄ or LiAlH₄) .

Key Steps :

- Formation of an imine intermediate.

- Reduction to the primary amine.

- Hydrochloride salt isolation.

Yield : Not explicitly reported, but the method is noted for scalability in industrial settings .

Alkylation Reactions

The ethanamine moiety undergoes alkylation to form derivatives. For example, reaction with iodomethane in DMF/K₂CO₃ produces N-methyl-2-(bis(4-fluorophenyl)methoxy)ethanamine .

Reaction Table :

| Reactant | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| 2-(Bis(4-FPh)methoxy)ethylamine | CH₃I, K₂CO₃, DMF, 65°C, 12h | N-Methyl derivative |

Amide Formation

The amine group reacts with acid chlorides or anhydrides to form amides. For instance, treatment with acetyl chloride yields N-acetyl-2-(bis(4-fluorophenyl)methoxy)ethanamine .

Example :Workup : Neutralization with NaHCO₃ followed by extraction and crystallization .

Metabolic Stability Studies

In vitro studies using human hepatocytes show that the compound undergoes oxidative metabolism via CYP450 enzymes , producing hydroxylated metabolites. Key transformations include:

Metabolite Profile :

| Metabolite | Structural Modification | Detection Method | Reference |

|---|---|---|---|

| M1 | Bis(4-FPh)methoxyethanol | LC-MS/MS | |

| M2 | Hydroxylated fluorophenyl | High-resolution MS |

Interaction with Dopamine Transporters

Although not a direct chemical reaction, the compound binds to dopamine transporters (DAT) via hydrophobic and π-π interactions, as evidenced by its structural similarity to GBR 12909 .

Key Interactions :

- Fluorophenyl groups engage in van der Waals interactions with DAT.

- Ethanamine moiety forms hydrogen bonds with active-site residues .

Stability Under Acidic Conditions

The compound degrades in strong acids (e.g., HCl) via hydrolysis of the ether linkage , yielding bis(4-fluorophenyl)methanol and 2-chloroethylamine .

Degradation Pathway :

Critical Analysis of Data Gaps

- Reaction Yields : Most sources omit quantitative yields, limiting reproducibility.

- Catalytic Systems : Optimal catalysts for alkylation/amination remain unexplored.

- Thermodynamic Data : ΔH and activation energies for degradation pathways are unreported.

This synthesis and reactivity profile underscores the compound’s versatility in medicinal chemistry, particularly in designing DAT inhibitors . Further studies are needed to optimize reaction efficiency and characterize transient intermediates.

科学研究应用

2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

作用机制

The mechanism of action of 2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Table 1: Key Structural Features and Substituent Effects

| Compound Name | Core Structure | Substituents | Key Effects on Properties | Reference |

|---|---|---|---|---|

| 2-(Bis(4-fluorophenyl)methoxy)ethanamine HCl | Ethanamine + bis(4-F-phenyl) | Two para-fluorine atoms on phenyl rings | Enhanced binding affinity, lipophilicity | N/A |

| 2-(4-Fluorophenoxy)ethanamine HCl | Ethanamine + 4-F-phenoxy | Single para-fluorine on phenoxy group | High cytotoxicity (IC50: 0.65 µM) | |

| 2-(3-Chloro-4-fluorophenoxy)ethylamine HCl | Ethanamine + Cl/F-phenoxy | Chloro and fluorine on phenoxy ring | Altered reactivity and bioactivity | |

| 2-(Phenyl)ethanamine HCl | Ethanamine + phenyl | No fluorine substituents | Lower antimicrobial potency | |

| (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine HCl | Chiral ethanamine + F/OMe | Methoxy and fluorine on phenyl ring | Stereospecific activity (IC50: ~1 µM) |

Key Observations :

- Fluorine Substitution: Para-fluorine atoms increase electronic withdrawal, enhancing receptor binding and metabolic stability. For example, 2-(4-fluorophenoxy)ethanamine HCl shows 2x higher cytotoxicity than its 2- or 3-fluoro isomers .

- Chirality : The (R)-isomer of 1-(4-fluoro-3-methoxyphenyl)ethanamine HCl exhibits distinct neuropharmacological effects compared to its (S)-counterpart .

Key Findings :

- Potency: Fluorine at the para position correlates with improved bioactivity. For instance, 2-(4-fluorophenoxy)ethanamine HCl is 1.8x more cytotoxic than its 3-fluoro analog .

- Solubility Trade-offs : Bis(4-fluorophenyl)methoxy derivatives may exhibit reduced aqueous solubility compared to single-fluorine analogs due to increased hydrophobicity .

- Therapeutic Potential: Chiral fluorine-methoxy derivatives (e.g., ) highlight the importance of stereochemistry in optimizing receptor interactions.

生物活性

2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. Characterized by its unique structure, which includes two 4-fluorophenyl groups connected through a methoxy group to an ethanamine moiety, this compound is being investigated for various applications in biological and medicinal chemistry.

The compound is known for its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives, which may exhibit distinct biological properties.

The biological activity of this compound is believed to stem from its interactions with specific molecular targets. These interactions may involve binding to receptors or enzymes, thereby modulating their activity and influencing downstream signaling pathways. The exact targets and pathways remain an area of ongoing research.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines. For example, it has been tested against human leukemia and breast cancer cell lines, showing promising results in inducing apoptosis in these cells.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess such properties. This potential could be explored further in the context of drug development for infections.

- Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders.

Case Studies

- Cytotoxicity Assay : In vitro studies were conducted on various cancer cell lines (e.g., MCF-7 and U-937). The compound exhibited IC50 values ranging from 0.65 to 2.41 µM, indicating significant cytotoxic effects compared to standard anticancer agents like doxorubicin.

- Mechanistic Studies : Flow cytometry analyses revealed that the compound induces apoptosis in a dose-dependent manner, suggesting its mechanism may involve triggering programmed cell death pathways.

Data Table: Biological Activity Summary

常见问题

Q. What are the recommended methods for synthesizing 2-(Bis(4-fluorophenyl)methoxy)ethanamine hydrochloride with high yield and purity?

Methodological Answer:

- Catalytic Reduction: Transition metal-free catalytic reduction of primary amides using potassium complexes (e.g., HBP1 and dry toluene) can yield ethanamine derivatives. This method avoids metal contamination and achieves ~60% yield for structurally similar compounds (e.g., 2-(thiophen-2-yl)ethanamine hydrochloride) .

- Purification: Column chromatography or recrystallization is recommended to isolate the hydrochloride salt. Impurity standards (e.g., doxylamine derivatives) should be used to validate purity via HPLC .

- Optimization: Adjust reaction time, temperature, and stoichiometry of the bis(4-fluorophenyl)methoxy precursor to minimize byproducts.

Q. How can researchers ensure the chemical purity of this compound, and what analytical techniques are most effective?

Methodological Answer:

- HPLC Analysis: Use reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify purity. Compare retention times against certified reference materials (e.g., bromodiphenhydramine hydrochloride) .

- NMR Spectroscopy: Confirm structural integrity via H and C NMR, focusing on the bis(4-fluorophenyl)methoxy group (δ 7.0–7.5 ppm for aromatic protons) and ethanamine backbone (δ 2.5–3.5 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (calculated for CHFNO·HCl: 309.09 g/mol).

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .

- Waste Disposal: Segregate waste containing fluorinated aromatic groups and neutralize acidic residues before transferring to certified hazardous waste facilities .

- Emergency Response: Store spill kits with activated charcoal and silica gel. Refer to GHS hazard statements (e.g., H302, H315) for first-aid measures .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to targets like HSP90 or serotonin receptors. Focus on hydrogen bonding (e.g., GLU527 in HSP90) and hydrophobic interactions with fluorophenyl groups .

- MD Simulations: Perform 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-target complexes. Analyze root-mean-square deviation (RMSD) to identify conformational changes .

- SAR Studies: Compare with analogs (e.g., 2C-B-FLY hydrochloride) to correlate substituent effects (e.g., fluorine position) with activity .

Q. What strategies resolve discrepancies in reported biological activities across studies?

Methodological Answer:

- Standardize Assays: Use identical cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C). Validate potency via IC curves with positive controls (e.g., tryptamine hydrochloride) .

- Purity Verification: Re-analyze compounds via HPLC and NMR before testing. Impurities >1% (e.g., unreacted precursor) can skew dose-response data .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. saline) and exposure time .

Q. How can researchers design experiments to study the compound’s metabolic stability?

Methodological Answer:

- In Vitro Models: Use liver microsomes (human or rat) with NADPH cofactors. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t) using first-order kinetics .

- Metabolite ID: Fragment ions in MS/MS spectra (e.g., m/z 309 → 291 for dehydrohalogenation) identify major metabolites. Compare with fluorinated analogs (e.g., 2C-T-7-FLY) .

- CYP Inhibition: Screen against CYP isoforms (3A4, 2D6) using fluorogenic substrates. IC <10 µM suggests significant drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。